N-(7-Chloroquinolin-2-yl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
N-(7-chloroquinolin-2-yl)acetamide |
InChI |
InChI=1S/C11H9ClN2O/c1-7(15)13-11-5-3-8-2-4-9(12)6-10(8)14-11/h2-6H,1H3,(H,13,14,15) |
InChI Key |
MJBBMVPMEWWKKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC(=C2)Cl)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 7 Chloroquinolin 2 Yl Acetamide
Strategies for the Core Quinoline (B57606) Synthesis
The construction of the fundamental N-(7-chloroquinolin-2-yl)acetamide structure is approached through various synthetic routes, primarily focusing on the formation of the quinoline ring system.
Utilization of 4,7-Dichloroquinoline (B193633) as a Precursor
A prevalent and efficient method for synthesizing the quinoline core of this compound and its derivatives involves the use of 4,7-dichloroquinoline as a starting material. mdpi.commdpi.comresearchgate.netresearchgate.netpreprints.org This commercially available precursor provides a convenient platform for introducing substituents at various positions of the quinoline ring.
One common strategy involves a three-step sequence starting with the N-oxidation of 4,7-dichloroquinoline. mdpi.compreprints.org This is typically achieved using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) in a solvent such as chloroform (B151607) at room temperature. mdpi.compreprints.org The resulting N-oxide can then undergo a C2-amidation reaction. mdpi.compreprints.org Finally, nucleophilic substitution at the C4 position allows for the introduction of various functionalities. For instance, reaction with morpholine (B109124) in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures yields N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. mdpi.compreprints.org
Another approach involves the direct nucleophilic substitution at the 4-position of 4,7-dichloroquinoline. For example, reaction with 2-mercapto-4-methyl-5-thiazoleacetic acid can be optimized to achieve substitution at the C4 position, leading to the formation of an intermediate acetic acid derivative which can be further modified. researchgate.net The reaction conditions, such as the solvent and temperature, play a crucial role in directing the regioselectivity of the substitution. researchgate.netresearchgate.net
Furthermore, 4,7-dichloroquinoline can be converted to 4-azido-7-chloroquinoline by reacting it with sodium azide (B81097) in DMF. mdpi.com This azide intermediate serves as a versatile precursor for creating hybrid molecules through click chemistry. mdpi.com
Table 1: Selected Reactions Utilizing 4,7-Dichloroquinoline
| Starting Material | Reagents and Conditions | Product | Reference |
| 4,7-Dichloroquinoline | 1. m-CPBA, CHCl3, rt, 5 h; 2. Ph-C≡N, 97% H2SO4, CH2Cl2, 70°C, 24 h; 3. Morpholine, K2CO3, DMF, 120°C, 24 h | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | mdpi.compreprints.org |
| 4,7-Dichloroquinoline | 2-mercapto-4-methyl-5-thiazoleacetic acid, dry EtOH, 50°C, 4 h | 2-(2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl)acetic acid | researchgate.net |
| 4,7-Dichloroquinoline | NaN3, DMF, 65°C, 6 h | 4-azido-7-chloroquinoline | mdpi.com |
N-Oxidation and C-H Amide Formation Approaches
A key strategy for introducing the acetamide (B32628) group at the C2 position of the 7-chloroquinoline (B30040) ring involves an N-oxidation followed by a C-H amidation reaction. mdpi.com This approach is particularly useful as it allows for the late-stage functionalization of the quinoline core.
The synthesis commences with the N-oxidation of a suitable 7-chloroquinoline precursor, such as 4,7-dichloroquinoline, using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). mdpi.compreprints.org This step activates the C2 position of the quinoline ring towards subsequent functionalization. The resulting N-oxide is then subjected to a C2-amidation reaction. This transformation can be achieved by reacting the N-oxide with a nitrile, such as benzonitrile, in the presence of a strong acid like sulfuric acid. mdpi.com This sequence provides a direct method for installing an amide functionality at the desired position.
Functionalization and Derivatization Strategies of the this compound Scaffold
Once the core this compound structure is established, further chemical modifications can be introduced to explore structure-activity relationships and develop new derivatives with tailored properties.
Introduction of Varied Substituents on the Quinoline Ring
The quinoline ring of this compound offers multiple sites for the introduction of diverse substituents, allowing for the fine-tuning of the molecule's properties. A common point of modification is the C4 position, especially when starting from 4,7-dichloroquinoline.
Nucleophilic aromatic substitution (SNAr) at the C4 position is a widely employed strategy. A variety of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the chlorine atom at this position. For example, reacting N-(4,7-dichloroquinolin-2-yl)benzamide with morpholine results in the formation of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. mdpi.compreprints.org Similarly, reaction with 4-aminophenol (B1666318) can yield 4-((7-chloroquinolin-4-yl)amino)phenol. nih.gov The reaction of 4,7-dichloroquinoline with 2-mercapto-4-methyl-5-thiazoleacetic acid leads to substitution at the C4 position, introducing a thiazoleacetic acid moiety. researchgate.netresearchgate.net
These substitutions not only alter the steric and electronic properties of the quinoline ring but also provide handles for further derivatization.
Modifications at the Acetamide Moiety
One approach involves the synthesis of analogs with different substituents on the acetamide nitrogen. This can be achieved by reacting an intermediate acid, such as 2-(2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl)acetic acid, with a variety of anilines using a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.net This method allows for the generation of a library of N-phenylacetamide derivatives with diverse substitution patterns on the phenyl ring. researchgate.net
Furthermore, the acetyl group itself can be modified. For instance, the synthesis of flavonoid acetamide derivatives involves targeting hydroxyl groups and converting them into acetamide functionalities. nih.gov While not directly on the this compound scaffold, this highlights the general strategy of modifying hydroxyl groups to acetamides to alter molecular properties. nih.gov
Hybrid Compound Synthesis Incorporating the Quinoline-Acetamide Structure
A powerful strategy in drug discovery is the creation of hybrid molecules that combine the structural features of this compound with other pharmacophores. This approach aims to develop compounds with potentially synergistic or novel biological activities.
One prominent method for synthesizing such hybrids is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and regioselective. A key intermediate for this approach is 4-azido-7-chloroquinoline, which can be prepared from 4,7-dichloroquinoline. mdpi.com This azide can then be reacted with a variety of terminal alkynes to form 1,2,3-triazole-linked hybrid compounds. For example, the reaction of 4-azido-7-chloroquinoline with an O-acetylenic acetaminophen (B1664979) derivative in the presence of a copper catalyst and a reducing agent like sodium ascorbate (B8700270) yields a triazole hybrid compound. mdpi.com
Another strategy involves linking the quinoline-acetamide scaffold to other heterocyclic systems. For example, a series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives were synthesized by first preparing the key intermediate 2-(2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl)acetic acid and then coupling it with various anilines. researchgate.net This creates a hybrid structure incorporating both the quinoline and thiazole (B1198619) ring systems.
Table 2: Examples of Hybrid Compound Synthesis
| Quinoline Precursor | Coupling Partner | Reaction Type | Hybrid Product | Reference |
| 4-azido-7-chloroquinoline | O-acetylenic acetaminophen | Copper-catalyzed azide-alkyne cycloaddition | N-[7-chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide | mdpi.com |
| 2-(2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl)acetic acid | Substituted anilines | Amide coupling (EDC, DMAP) | 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives | researchgate.net |
Conjugation with Heterocyclic Systems
The fusion of the this compound scaffold with other heterocyclic systems has been a fruitful area of research. This approach aims to combine the pharmacophoric features of different rings to create hybrid molecules.
Triazole: The 1,2,3-triazole ring is a popular conjugation partner, often synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net For instance, hybrids of quinazolinone-1,2,3-triazole-acetamide have been synthesized and evaluated. rsc.orgnih.gov In one specific example, N-[7-chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide was synthesized via a Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of 4-azido-7-chloroquinoline with an alkyne derivative. researchgate.net Similarly, a series of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids were synthesized by reacting an appropriate azide with a terminal alkyne in the presence of a copper catalyst. nih.gov Another study reported the organocatalytic synthesis of 1-(7-chloroquinolin-4-yl)-5-methyl-N-aryl-1H-1,2,3-triazole-4-carboxamides from 4-azido-7-chloroquinoline and β-oxo-amides. rsc.org
Thiazole: Thiazole-2-acetamide derivatives are recognized as important synthetic targets. nih.gov The general synthesis can involve the acylation of 2-aminothiazoles with chloroacetyl chloride to produce an N-acylated thiazole intermediate containing a reactive chloroacetyl moiety. nih.gov This intermediate can then be reacted with other molecules, such as chalcone (B49325) derivatives, to yield the final conjugated compounds. nih.gov The synthesis of (5-chloro-2-benzothiazolinon-3-yl)acetamide derivatives has also been reported, highlighting another route to related structures. nih.gov
Benzothiazole (B30560): The synthesis of quinolone derivatives bearing a benzothiazole moiety has been achieved. For example, 7-(benzothiazol-2-yl)quinolone derivatives were prepared starting from the reaction of 2-aminothiophenol (B119425) and 3-aminobenzoic acid, which was then elaborated through several steps including reaction with ethoxymethylene diethyl malonate (EMME) and thermal cyclization. bu.edu.eg
Imidazole (B134444): Imidazole acetamides can be synthesized through various methods, including microwave-assisted techniques. derpharmachemica.com A general approach involves the reaction of N-chloroacetyl aryl amines with imidazole in the presence of a base like anhydrous potassium carbonate. derpharmachemica.com Additionally, aryl imidazole quinoline-2-ones have been synthesized by condensing N-[-(Z)-1-(Hydrazino carbonyl)-2-Phenyl vinyl]acetamide with coumarins in acetic acid. researchgate.net
Pyrazole (B372694): The conjugation of a 7-chloroquinoline moiety with a pyrazole ring has been demonstrated. In a notable example, ethyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate was synthesized via a Knorr cyclocondensation reaction under continuous-flow conditions. nih.gov
Oxadiazole: The 1,3,4-oxadiazole (B1194373) ring can be incorporated into molecular structures through several synthetic routes. A common method involves the cyclization of an acid hydrazide with a carboxylic acid derivative using a dehydrating agent like phosphorus oxychloride. mdpi.com Another one-pot method involves the reaction of amidoximes with carboxylic acid esters in a superbase medium. nih.gov
Table 1: Synthesis of this compound Heterocyclic Conjugates
| Heterocycle | Synthetic Method | Key Reactants | Reference |
|---|---|---|---|
| Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 4-azido-7-chloroquinoline, alkyne derivatives | researchgate.net, nih.gov, nih.gov |
| Triazole | Organocatalysis | 4-azido-7-chloroquinoline, β-oxo-amides | rsc.org |
| Thiazole | Acylation and Condensation | 2-aminothiazole, chloroacetyl chloride, chalcones | nih.gov |
| Benzothiazole | Multi-step condensation and cyclization | 2-aminothiophenol, 3-aminobenzoic acid, EMME | bu.edu.eg |
| Imidazole | Microwave-assisted alkylation | N-chloroacetyl aryl amines, imidazole | derpharmachemica.com |
| Pyrazole | Knorr Cyclocondensation (Flow Chemistry) | Hydrazine derivative of 7-chloroquinoline, β-ketoester | nih.gov |
| Oxadiazole | Dehydrative Cyclization | Acid hydrazide, carboxylic acid, POCl₃ | mdpi.com |
Linker Chemistry and Spacer Length Investigations
The nature and length of the linker connecting the this compound core to other molecular fragments are critical variables in the design of new derivatives.
Investigations into spacer length have been conducted by synthesizing series of compounds with varying alkane chain lengths. For example, 4-aminoquinoline-pyrimidine hybrids have been synthesized using linkers such as ethane-1,2-diamine, propane-1,3-diamine, and butane-1,4-diamine to connect the two heterocyclic systems. rsc.org This allows for a systematic study of how the distance and flexibility between the two moieties influence their properties. Similarly, a series of 7-chloro-(4-thioalkylquinoline) derivatives were prepared using different linear hydroxyalkylthiols, effectively varying the length of the thioalkyl linker. nih.gov The synthesis of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids demonstrates the use of more complex linkers, incorporating phenoxy and triazole groups to space the quinoline and acetamide functions. nih.gov The stability of the 1,2,3-triazole ring, formed via click chemistry, makes it an effective and robust linker in drug discovery. nih.gov
Advanced Synthetic Techniques in this compound Chemistry
To improve the efficiency, yield, and environmental footprint of synthesis, modern techniques like microwave-assisted synthesis and click chemistry are increasingly employed.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. iosrphr.org These benefits include dramatically reduced reaction times, decreased solvent usage, and often higher product yields. iosrphr.orgnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and acetamide derivatives. derpharmachemica.comnih.gov
For example, a series of imidazole acetamides were synthesized in 30-90 seconds with good yields using microwave irradiation, a significant improvement over conventional methods. derpharmachemica.com Similarly, the synthesis of N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline was achieved rapidly and in excellent yields under microwave conditions. iosrphr.org Studies comparing conventional heating with microwave irradiation for the synthesis of acetamide derivatives found that microwave heating resulted in good yields (up to 90%) at lower temperatures and shorter times. nih.gov The synthesis of various quinoline derivatives has also been shown to be more efficient under microwave irradiation, affording moderate to good yields in as little as 20-25 minutes. nih.gov In another example, the reaction of hydrazinoquinazoline with 2-chloro-N-acetamide derivatives was performed under microwave irradiation to furnish hydrazinylacetamide derivatives. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product | Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Acetamide Derivatives | Conventional | 70 °C, CH₃CN | - | ~60% | nih.gov |
| Acetamide Derivatives | Microwave | 65-70 °C, CH₃CN | - | up to 90% | nih.gov |
| Quinolin-4-ylmethoxychromen-4-ones | Conventional (Oil Bath) | 100 °C | 60 min | Lower | nih.gov |
| Quinolin-4-ylmethoxychromen-4-ones | Microwave | 100 °C | 4 min | 80-95% | nih.gov |
| Substituted 1,2,4-Triazoles | Microwave | 160 °C, Formamide | 10 min | up to 81% | organic-chemistry.org |
Click Chemistry Applications
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for drug discovery and molecular assembly. csmres.co.uktcichemicals.com The premier click reaction is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. researchgate.netcsmres.co.uksigmaaldrich.com
Spectroscopic Characterization and Computational Analysis in Support of Structural Elucidation
Advanced Spectroscopic Techniques for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For N-(7-Chloroquinolin-2-yl)acetamide, a full suite of NMR experiments would confirm the carbon skeleton, the placement of substituents, and the connectivity between the acetamide (B32628) group and the quinoline (B57606) ring.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the aliphatic protons of the acetamide group. The aromatic region would display signals corresponding to the five protons on the substituted quinoline core. Their chemical shifts and coupling patterns would be consistent with the 7-chloro-2-amino substitution pattern. The acetamide moiety would be identified by a singlet for the methyl (CH₃) protons and a broader singlet for the amide (NH) proton.
¹³C NMR and DEPT: The ¹³C NMR spectrum would reveal all 11 unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. Key signals would include the carbonyl carbon of the amide group (around 169 ppm), the methyl carbon (around 25 ppm), and the nine distinct signals for the 7-chloroquinoline (B30040) ring carbons.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity between adjacent protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on data from analogous compounds.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |
|---|---|---|---|
| 2 | - | ~151.5 | C |
| 3 | ~8.1 (d) | ~114.0 | CH |
| 4 | ~7.9 (d) | ~138.0 | CH |
| 4a | - | ~148.0 | C |
| 5 | ~7.7 (d) | ~125.0 | CH |
| 6 | ~7.4 (dd) | ~127.5 | CH |
| 7 | - | ~135.5 | C |
| 8 | ~7.9 (d) | ~129.0 | CH |
| 8a | - | ~125.2 | C |
| C=O | - | ~169.0 | C |
| CH₃ | ~2.2 (s) | ~25.0 | CH₃ |
| NH | ~9.8 (s, br) | - | - |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. nist.govnist.govchemicalbook.comchemicalbook.com
N-H Stretch: A moderate to sharp absorption band is expected in the range of 3300-3250 cm⁻¹, corresponding to the stretching vibration of the secondary amide N-H bond.
C-H Stretch: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
C=O Stretch (Amide I): A strong, prominent absorption band, characteristic of the amide carbonyl group, is expected around 1690-1670 cm⁻¹. This is a key diagnostic peak for the acetamide moiety.
N-H Bend (Amide II): This band, resulting from N-H bending coupled with C-N stretching, typically appears in the 1550-1510 cm⁻¹ region.
Aromatic C=C and C=N Stretches: Multiple bands of variable intensity in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations within the quinoline ring system.
C-Cl Stretch: A moderate to strong absorption in the lower frequency region, typically around 800-700 cm⁻¹, would indicate the presence of the C-Cl bond.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3250 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Weak |
| C=O Stretch (Amide I) | 1690 - 1670 | Strong |
| Aromatic C=C / C=N Stretch | 1600 - 1450 | Medium-Strong |
| N-H Bend (Amide II) | 1550 - 1510 | Medium |
| C-Cl Stretch | 800 - 700 | Medium-Strong |
UV-Vis spectroscopy provides information about the conjugated electronic systems within a molecule. The quinoline ring is a chromophore that absorbs UV light, leading to electronic transitions (primarily π→π*). The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show multiple absorption maxima (λ_max) characteristic of the chloro-substituted quinoline system. mdpi.comresearchgate.net Analysis of related chloroquinoline structures suggests that prominent absorption bands would likely appear in the 220-350 nm range, reflecting the complex conjugated π-system of the molecule. dergipark.org.tr
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), would provide the exact mass of the molecular ion.
For this compound (C₁₁H₉ClN₂O), the calculated monoisotopic mass is approximately 222.0403 Da. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), two peaks would be observed for the molecular ion: [M]⁺ at m/z 222 and [M+2]⁺ at m/z 224, with a relative intensity ratio of approximately 3:1, providing clear evidence for the presence of one chlorine atom.
Further structural information can be obtained through tandem mass spectrometry (e.g., ESI-CID-MS²), which involves fragmenting the molecular ion and analyzing the resulting daughter ions. A plausible fragmentation pathway would involve the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the parent ion, leading to the formation of a prominent fragment ion corresponding to 2-amino-7-chloroquinoline at m/z 178.
Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound itself may not be publicly available, the technique has been widely applied to related quinoline derivatives. mdpi.com This method provides precise data on bond lengths, bond angles, and torsional angles. It also reveals information about the crystal packing and intermolecular interactions, such as hydrogen bonding between the amide N-H donor and a carbonyl oxygen or quinoline nitrogen acceptor in an adjacent molecule. Such an analysis would definitively confirm the planar nature of the quinoline ring system and the geometry of the acetamide substituent.
Computational Chemistry for Structural and Electronic Properties
Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful complementary tool to experimental spectroscopy. dergipark.org.trnih.govrsc.org Methods like DFT with basis sets such as B3LYP/6-311++G(d,p) are used to perform geometry optimization, yielding a theoretical low-energy structure of the molecule. dergipark.org.tr
From this optimized structure, various properties can be calculated:
NMR Chemical Shifts: Theoretical ¹H and ¹³C chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach and compared with experimental data to aid in signal assignment. dergipark.org.tr
Vibrational Frequencies: Calculation of IR frequencies helps in the assignment of experimental absorption bands to specific vibrational modes within the molecule.
Electronic Properties: DFT calculations provide insights into the electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and can be correlated with the electronic transitions observed in UV-Vis spectroscopy. rsc.org
By correlating these computational predictions with the experimental data from NMR, IR, and UV-Vis spectroscopy, a highly confident and detailed structural elucidation of this compound can be achieved.
Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure (e.g., HOMO-LUMO Gap)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in optimizing the molecule's geometry to its lowest energy state. dntb.gov.uaresearchgate.net This process provides a theoretical three-dimensional structure of the molecule.
A critical aspect of the electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. ekb.eg
Table 1: Representative DFT-Calculated Electronic Properties of a Structurally Similar Dichloro-Substituted Quinoline Derivative
| Parameter | Value (eV) |
| EHOMO | -9.013 |
| ELUMO | -1.704 |
| HOMO-LUMO Gap (ΔE) | 7.309 |
Note: The data presented is for 5,7-dichloro-8-hydroxy-2-methyl quinoline, a structurally related compound, and is used here for illustrative purposes due to the absence of specific data for this compound. The actual values for the target compound may differ. arabjchem.org
Prediction of Molecular Descriptors (e.g., Volume, Area, Polar Surface Area, Ovality, Dipole Moment)
Beyond the electronic structure, computational methods can predict a range of molecular descriptors that provide insight into the molecule's physical and chemical properties. These descriptors are valuable in various fields, including materials science and drug discovery.
Molecular Volume and Area: These descriptors define the space occupied by the molecule and its surface, respectively. They are fundamental to understanding intermolecular interactions.
Polar Surface Area (PSA): PSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a critical parameter for predicting the transport properties of molecules, such as cell membrane permeability.
Ovality: This descriptor provides a measure of how spherical or elongated a molecule is.
Dipole Moment: The dipole moment is a measure of the net molecular polarity, resulting from the non-uniform distribution of charge. A non-zero dipole moment indicates an asymmetrical charge distribution. The dipole moments of quinoline derivatives have been studied to understand their structure and orientation. rsc.org For instance, the calculated dipole moment for a related compound, 5-chloro-2-methoxyphenyl boronic acid, was determined to understand its photophysical properties. nih.gov
While specific calculated values for this compound are not available in the provided search results, Table 2 presents computed properties for the parent compound, 7-chloroquinoline, to offer a point of reference.
Table 2: Representative Computed Molecular Descriptors for 7-Chloroquinoline
| Descriptor | Value |
| Molecular Weight | 163.60 g/mol |
| XLogP3 | 2.9 |
| Exact Mass | 163.0188769 Da |
| Polar Surface Area | 12.9 Ų |
Note: This data is for the parent compound 7-Chloroquinoline and is provided for context. The addition of the acetamide group at the 2-position would alter these values. nih.gov
Investigations into the Biological Activity Research of N 7 Chloroquinolin 2 Yl Acetamide and Its Derivatives
Research on Antimicrobial Activity
The antimicrobial potential of N-(7-chloroquinolin-2-yl)acetamide derivatives has been investigated against a variety of pathogenic microorganisms, including bacteria and fungi. These studies have highlighted the structural features that contribute to their inhibitory effects.
Antibacterial Research
Derivatives of quinoline (B57606) and acetamide (B32628) have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of a chloro group at the 7-position of the quinoline ring, a common feature in this series, is often associated with enhanced biological activity.
Research into quinolin-2-one acetamide derivatives has shown that O-substituted analogues can exhibit moderate activity against a panel of bacteria, including Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Salmonella typhimurium, and Klebsiella pneumoniae. nih.gov Similarly, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives have been synthesized and shown to possess a broad spectrum of antibacterial activity. rsc.org Certain derivatives within this series emerged as particularly potent against Gram-positive bacteria, while others displayed significant activity against Gram-negative strains. rsc.org
The hybridization of the 2-mercaptobenzothiazole (B37678) moiety with various amines to form acetamide derivatives has also been explored. Several of these hybrid compounds exhibited moderate to good antibacterial activity, with some showing significant potency comparable to the standard drug levofloxacin. nih.gov The presence of halogens in these derivatives appeared to play a role in their activity. nih.gov Furthermore, several acetamide derivatives have been reported to be effective against both Gram-positive and Gram-negative species. nih.gov
Table 1: Antibacterial Activity of Selected Quinoline Acetamide Derivatives
| Compound/Derivative Class | Bacterial Strains | Activity/Findings | Reference |
| O-substituted quinolin-2-one acetamides | B. cereus, B. subtilis, S. aureus, P. aeruginosa, E. coli, S. typhimurium, K. pneumoniae | Moderate activity observed for two compounds. | nih.gov |
| N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum activity; specific derivatives showed high potency against either Gram-positive or Gram-negative bacteria. | rsc.org |
| 2-Mercaptobenzothiazole acetamide derivatives | Gram-positive and Gram-negative species | Moderate to good activity; some comparable to levofloxacin. | nih.gov |
Antifungal Research (including Biofilm Inhibition)
The antifungal properties of this compound derivatives have been a key area of investigation, with a particular focus on their ability to inhibit the growth of pathogenic fungi and the formation of biofilms, which are notoriously resistant to conventional therapies.
A study on N-(3-(-2-(7-chloroquinolin-2-yl)vinyl)benzylidene)anilines, which are derivatives of the core structure, revealed promising inhibitory activity against Candida albicans biofilms. nih.gov Two compounds from this series, 5j and 5a, showed significant biofilm inhibition with IC50 values of 51.2 µM and 66.2 µM, respectively, which were comparable to the standard antifungal drug fluconazole (B54011) (IC50 = 40.0 µM). nih.gov Furthermore, compounds 5a and 5f in the same study demonstrated good antifungal activity with Minimum Inhibitory Concentration (MIC) values of 94.2 µg/mL and 98.8 µg/mL, respectively. nih.gov
The importance of the chloro group in acetamide derivatives for antifungal activity has been highlighted in other studies. For instance, while N-(2-hydroxyphenyl)acetamide showed no activity against Candida albicans, the addition of a chloro atom to create 2-chloro-N-(2-hydroxyphenyl)acetamide resulted in the inhibition of 96.6% of C. albicans strains. mdpi.com Similarly, 2-chloro-N-phenylacetamide has been shown to inhibit all tested strains of C. albicans and C. parapsilosis with MIC values ranging from 128 to 256 µg/mL and was also effective in inhibiting biofilm formation and disrupting preformed biofilms. frontiersin.org
Derivatives such as 7-chloro-4-arylhydrazonequinolines have also been evaluated for their in vitro antifungal activity against a range of oral fungi, with several compounds exhibiting MIC and minimum fungicidal concentration (MFC) activities comparable to fluconazole. nih.gov
Table 2: Antifungal and Biofilm Inhibitory Activity of Selected Quinoline Derivatives
| Compound/Derivative | Fungal Strain | Activity Metric | Value | Reference |
| 5j (N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl)benzylidene)aniline derivative) | Candida albicans (Biofilm) | IC50 | 51.2 µM | nih.gov |
| 5a (N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl)benzylidene)aniline derivative) | Candida albicans (Biofilm) | IC50 | 66.2 µM | nih.gov |
| 5a (N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl)benzylidene)aniline derivative) | Candida albicans | MIC | 94.2 µg/mL | nih.gov |
| 5f (N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl)benzylidene)aniline derivative) | Candida albicans | MIC | 98.8 µg/mL | nih.gov |
| 2-chloro-N-phenylacetamide | C. albicans, C. parapsilosis | MIC | 128-256 µg/mL | frontiersin.org |
Antitubercular Research
Tuberculosis remains a significant global health threat, and the search for new antitubercular agents is a priority. Quinoline-based compounds have historically played a crucial role in antitubercular drug discovery.
Research on 2-(quinolin-4-yloxy)acetamide derivatives has identified potent inhibitors of Mycobacterium tuberculosis growth, with some compounds exhibiting minimum inhibitory concentrations (MICs) at submicromolar levels. mdpi.comresearchgate.net These compounds were found to be active against both drug-susceptible and drug-resistant strains of M. tuberculosis. mdpi.comresearchgate.net Structure-activity relationship studies have indicated that bulky lipophilic substituents can improve the antimycobacterial action of these compounds. nih.gov
Furthermore, 1-(7-chloroquinolin-4-yl)-2-[(heteroaromatic)methylene]hydrazone derivatives have been evaluated for their in vitro anti-TB activity against M. tuberculosis H37Rv, with several compounds showing significant MIC values. wikipedia.org The synthesis of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives has also been reported as part of efforts to develop new antibacterial agents, which could include activity against M. tuberculosis. rsc.org
Table 3: Antitubercular Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Mycobacterium tuberculosis Strain(s) | Activity/Findings | Reference |
| 2-(Quinolin-4-yloxy)acetamides | H37Rv, drug-resistant strains | Potent inhibitors with submicromolar MICs. | mdpi.comresearchgate.netnih.gov |
| 1-(7-Chloroquinolin-4-yl)-2-[(heteroaromatic)methylene]hydrazones | H37Rv | Significant MIC values observed for several compounds. | wikipedia.org |
Research on Antiparasitic Activity
The therapeutic potential of this compound and its derivatives extends to parasitic diseases, including malaria and infections caused by various protozoa. The 7-chloroquinoline (B30040) core is a well-established pharmacophore in antimalarial drug design.
Antimalarial Research (In Vitro Studies)
The fight against malaria, caused by Plasmodium parasites, has been significantly aided by quinoline-based drugs. Research into derivatives of this compound has sought to leverage this established antimalarial scaffold.
In vitro studies have demonstrated the antiplasmodial activity of various synthetic compounds derived from quinoline. nih.gov Chloroquinoline-acetamide hybrids have been synthesized and screened in vitro against the 3D7 strain of P. falciparum, with all tested compounds inhibiting its growth. rsc.org Specifically, compounds A22 and A25 from this series were identified as the most active antimalarial derivatives. rsc.org
Derivatives of 7-chloroquinolin-4-amine (B103981) have also shown promising antiplasmodial activities in vitro against both sensitive and multiresistant strains of P. falciparum, with some compounds exhibiting activity in the low nanomolar range. nih.gov Furthermore, a novel series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives has been synthesized and tested for their potential antimalarial activity. researchgate.net
Table 4: In Vitro Antimalarial Activity of Selected Chloroquinoline Derivatives
| Compound/Derivative Class | Plasmodium falciparum Strain(s) | Activity/Findings | Reference |
| Chloroquinoline-acetamide hybrids | 3D7 | All compounds showed inhibitory activity; compounds A22 and A25 were the most potent. | rsc.org |
| ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine | NF54 (sensitive), K1 (multiresistant) | Several compounds showed activity in the low nanomolar concentration range against both strains. | nih.gov |
| 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives | Not specified | Investigated for potential antimalarial activity. | researchgate.net |
Antiprotozoal Research (e.g., against E. histolytica, G. lamblia, Leishmaniasis)
The scope of antiparasitic research for these compounds includes other protozoan pathogens responsible for significant human diseases.
A series of 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives were synthesized and screened in vitro against the HM1:IMSS strain of Entamoeba histolytica. rsc.org Eleven of these compounds demonstrated promising anti-amoebic activity, with IC50 values ranging from 0.41 to 1.80 µM, which were lower than the standard drug metronidazole (B1676534) (IC50 1.80 µM). rsc.org
Novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine were examined for their in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness, though their activities were found to be moderate. nih.gov Other quinoline derivatives have shown significant in vitro activity against a panel of trypanosomatid parasites, including T. b. rhodesiense, T. b. brucei, T. cruzi, and Leishmania infantum. nih.gov
Additionally, N-{2-[(7-chloroquinolin-4-yl)amino]ethyl}ureas have been identified as a class of compounds effective against Leishmania mexicana. nih.gov The synthesis and antileishmanial activity of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives have also been reported. nih.gov While direct studies on this compound against Giardia lamblia are scarce, the broader class of benzimidazoles, which are also heterocyclic compounds, have shown high in vitro activity against this parasite. nih.gov
Table 5: Antiprotozoal Activity of Selected Chloroquinoline Derivatives
| Compound/Derivative Class | Protozoan Parasite | Activity/Findings | Reference |
| 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives | Entamoeba histolytica (HM1:IMSS strain) | Eleven compounds showed IC50 values from 0.41 to 1.80 µM, surpassing metronidazole. | rsc.org |
| ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine | Trypanosoma brucei rhodesiense | Moderate antitrypanosomal activity observed. | nih.gov |
| Quinoline derivatives with arylnitro and aminochalcone moieties | T. b. rhodesiense, T. b. brucei, T. cruzi, L. infantum | Several compounds demonstrated significant antiprotozoal activity. | nih.gov |
| N-{2-[(7-chloroquinolin-4-yl)amino]ethyl}ureas | Leishmania mexicana | Effective against the parasite. | nih.gov |
| 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives | Leishmania mexicana | Showed antileishmanial activity. | nih.gov |
Research on Anticancer and Cytotoxic Activity
The quest for novel anticancer agents has led researchers to investigate the cytotoxic potential of this compound and its derivatives against various cancer cell lines. nih.gov The 7-chloroquinoline moiety, in particular, has been a recurring structural motif in the design of compounds with antitumor properties. nih.gov
Derivatives of 7-chloroquinoline have demonstrated cytotoxic effects in human cancer cells. researchgate.net For instance, a series of 7-chloroquinolinehydrazone derivatives were synthesized and evaluated for their cytotoxic potential against 60 different human cancer cell lines. nih.gov Several of these compounds exhibited significant cytotoxic activity, with GI50 values (the concentration required to inhibit cell growth by 50%) in the submicromolar range across a broad spectrum of cancer types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov
In a separate study, novel quinazolinone acetamides were synthesized and screened for their anti-cancer activity against six cancer cell lines: A549 (lung), DU145 (prostate), HT29 (colon), MCF-7 (breast), SiHA (cervical), and B16F10 (mouse skin melanoma), as well as a normal human fibroblast cell line. nih.gov Two compounds, in particular, demonstrated excellent cytotoxicity against SiHA and MCF-7 cancer cell lines. nih.gov
Furthermore, the synthesis of N-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide/benzamide analogues has been explored for their anticancer properties. eurekaselect.com One derivative, 2-(2-chlorophenoxy)-N-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide, showed potent cytotoxicity against MCF7 and MDA-MB-231 breast cancer cell lines, with GI50 values of 18.7 and 48.1 µM, respectively. eurekaselect.com
The antiproliferative activity of 2-(substituted phenoxy) acetamide derivatives has also been investigated. nih.gov These compounds were assessed for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.gov The results indicated that derivatives containing halogens on the aromatic ring showed favorable anticancer activity. nih.gov Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited notable anticancer activity. nih.gov
Additionally, a study on N-(2-hydroxyphenyl) acetamide (NA-2) demonstrated its potent antitumor effect against the human breast cancer cell line (MCF-7). researchgate.net NA-2 significantly inhibited the growth of MCF-7 cells with an IC50 of 1.65 mM after 48 hours of treatment. researchgate.net
Table 1: Anticancer and Cytotoxic Activity of this compound Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity/Findings |
| 7-Chloroquinolinehydrazones | 60 human cancer cell lines (leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, breast) | Submicromolar GI50 values, indicating significant cytotoxic activity. nih.gov |
| Quinazolinone acetamides | A549 (lung), DU145 (prostate), HT29 (colon), MCF-7 (breast), SiHA (cervical), B16F10 (mouse skin melanoma) | Two compounds showed excellent cytotoxicity against SiHA and MCF-7 cell lines. nih.gov |
| 2-(2-chlorophenoxy)-N-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide | MCF7 and MDA-MB-231 (breast) | Potent cytotoxicity with GI50 values of 18.7 and 48.1 µM, respectively. eurekaselect.com |
| 2-(Substituted phenoxy) acetamides | MCF-7 (breast), SK-N-SH (neuroblastoma) | Halogenated derivatives showed favorable anticancer activity. nih.gov |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (breast), SK-N-SH (neuroblastoma) | Exhibited anticancer activity. nih.gov |
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (breast) | Significant growth inhibition with an IC50 of 1.65 mM. researchgate.net |
Research on Antiviral Activity (e.g., HIV, SARS-CoV-2)
The quinoline scaffold has been a cornerstone in the development of antiviral agents, with derivatives showing activity against a range of viruses. nih.govcolby.edu Research has specifically explored the potential of this compound and its analogs against viruses like HIV and SARS-CoV-2.
The well-known antimalarial drugs chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ), which are 7-chloroquinoline derivatives, have been investigated for their antiviral properties against various pathogens, including HIV and different human coronaviruses. nih.gov Their proposed mechanism of action against viral pathogens involves interfering with the glycosylation of ACE2 cellular receptors, which can reduce the binding affinity of viral spike proteins and hinder cell entry. nih.gov
In the context of the recent pandemic, there has been a significant focus on developing inhibitors for the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov A series of chloroquine analogs were designed and evaluated as potential SARS-CoV-2 Mpro inhibitors. nih.govresearchgate.net Through a combination of QSAR modeling and molecular docking, a promising analog, 4-[(7-chloroquinolin-4-yl)amino]phenol, was identified, synthesized, and found to be significantly less toxic than chloroquine. nih.govresearchgate.net
Furthermore, other quinoline derivatives have been synthesized and screened for their antiviral activities. For instance, some 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have shown activity in inhibiting the replication of the Zika virus (ZIKV). nih.gov In another study, novel quinoline derivatives demonstrated dose-dependent inhibition of dengue virus serotype 2. nih.govproquest.com
Table 2: Antiviral Activity of this compound and its Derivatives
| Compound/Derivative Class | Virus | Activity/Findings |
| Chloroquine (CQ) and Hydroxychloroquine (HCQ) | HIV, Human Coronaviruses | Interfere with ACE2 receptor glycosylation, potentially inhibiting viral entry. nih.gov |
| 4-[(7-Chloroquinolin-4-yl)amino]phenol | SARS-CoV-2 | Potential Mpro inhibitor with lower toxicity than chloroquine. nih.govresearchgate.net |
| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika Virus (ZIKV) | Inhibition of viral replication. nih.gov |
| Novel quinoline derivatives | Dengue Virus Serotype 2 | Dose-dependent inhibition of the virus. nih.govproquest.com |
Research on Anti-inflammatory Activity
The quinoline framework has been identified as a promising template for the design of novel anti-inflammatory agents. nih.govscilit.com Derivatives of quinoline have been investigated for their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α (TNF-α). nih.govresearchgate.net
Research into 2-(substituted phenoxy) acetamide derivatives has revealed their potential as anti-inflammatory agents. nih.gov The anti-inflammatory activity of these compounds was assessed, and it was found that derivatives with halogens on the aromatic ring showed favorable results. nih.gov Notably, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide demonstrated anti-inflammatory activity. nih.gov
In a study focused on quinoline derivatives, compound 6d (a hydrochloride salt) was evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a common model for studying inflammation. epa.gov Another study synthesized novel quinazolinones conjugated with moieties like ibuprofen (B1674241) and indole (B1671886) acetamide, which were designed as selective COX-2 inhibitors. nih.gov These compounds exhibited significant anti-inflammatory and analgesic activities. nih.gov
The anti-inflammatory potential of a 7-chloro-4-(piperazin-1-yl) quinoline derivative was investigated in both RAW 264.7 cells and a mouse model. researchgate.net The compound demonstrated anti-inflammatory effects by suppressing the expression of inflammatory mediators. researchgate.net Additionally, a study on various acetamide derivatives reported their potential for anti-inflammatory activity. researchgate.net
Table 3: Anti-inflammatory Activity of this compound and its Derivatives
| Compound/Derivative Class | Target/Model | Activity/Findings |
| 2-(Substituted phenoxy) acetamides | General Anti-inflammatory | Halogenated derivatives showed favorable activity. nih.gov |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | General Anti-inflammatory | Demonstrated anti-inflammatory properties. nih.gov |
| Quinoline derivative 6d | LPS-stimulated RAW264.7 cells | Evaluated for anti-inflammatory effects. epa.gov |
| Quinazolinones conjugated with ibuprofen or indole acetamide | COX-2 | Acted as selective COX-2 inhibitors with anti-inflammatory and analgesic activities. nih.gov |
| 7-Chloro-4-(piperazin-1-yl) quinoline derivative | RAW 264.7 cells and mouse model | Suppressed the expression of inflammatory mediators. researchgate.net |
| Acetamide derivatives | General Anti-inflammatory | Reported to have potential anti-inflammatory activity. researchgate.net |
Other Investigated Biological Activities (e.g., CNS-related, Alzheimer's Disease)
Beyond the realms of cancer, virology, and inflammation, the versatile quinoline scaffold has been explored for other potential therapeutic applications, including those related to the central nervous system (CNS) and neurodegenerative disorders like Alzheimer's disease. researchgate.net
The broad biological activity of quinoline derivatives extends to their potential as CNS agents. researchgate.net While specific research on this compound for CNS-related disorders is an area of ongoing investigation, the general class of quinoline compounds has shown promise.
Mechanistic and Molecular Interaction Studies of N 7 Chloroquinolin 2 Yl Acetamide
Target Identification and Engagement Research
The quinoline (B57606) scaffold is a privileged structure in drug discovery, and derivatives of N-(7-Chloroquinolin-2-yl)acetamide have been investigated for their engagement with a variety of biological targets.
Enzyme Inhibition Studies (e.g., PI3K, Falcipain-2, COX-II, HIV Reverse Transcriptase, SARS-CoV-2 Main Protease)
The potential of this compound and related compounds to act as enzyme inhibitors has been a key area of research.
Phosphoinositide 3-kinase (PI3K): The PI3K pathway is crucial for cell growth and proliferation, making it a prime target in cancer therapy. mdpi.com While direct studies on this compound are limited, research into structurally related N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides has shown distinct antiproliferative activity against colon carcinoma cell lines, with IC50 values as low as 3.3 µM. mdpi.com These studies suggest that the chloro-quinolone core can serve as a scaffold for potent PI3Kα inhibitors. mdpi.com
Falcipain-2: This cysteine protease is a vital enzyme for the Plasmodium falciparum parasite, the primary cause of malaria, as it is involved in the degradation of host hemoglobin. nih.govedgccjournal.orgfrontiersin.org Consequently, falcipain-2 is a significant target for antimalarial drug development. nih.govresearchgate.net While many inhibitors are peptide-based or belong to other chemotypes like thiosemicarbazones and chalcones, the quinoline nucleus, central to antimalarial drugs like chloroquine (B1663885), makes its derivatives promising candidates for investigation against this target. nih.gov However, one study on novel acetamide (B32628) derivatives found them to have insignificant in vitro falcipain-2 inhibitory activity. pnrjournal.com
Cyclooxygenase-II (COX-II): COX-II is an enzyme that becomes more abundant during inflammatory processes. nih.gov Its inhibition is a key mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com The acetamide group is present in some COX-II inhibitors, where it can form critical hydrogen bonds with active site residues. galaxypub.co Though direct inhibition by this compound is not extensively documented, the structural elements suggest a potential, yet unexplored, role in this area.
HIV Reverse Transcriptase (HIV-RT): This enzyme is essential for the replication of the human immunodeficiency virus (HIV). medchemexpress.comnih.gov Inhibitors of HIV-RT are a cornerstone of antiretroviral therapy. nih.govunica.it Chloroquine, a related quinoline compound, has been shown to interfere with the glycosylation of the HIV-1 envelope glycoprotein (B1211001) gp120, reducing the infectivity of the virus. nih.gov This suggests that the quinoline scaffold can interfere with HIV replication, although the specific mechanism of this compound on HIV-RT requires further investigation.
SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is critical for the virus's life cycle, making it a major target for antiviral drugs against COVID-19. mdpi.comnih.govmdpi.com Inhibition of Mpro prevents the virus from replicating. mdpi.com While numerous compounds have been identified as Mpro inhibitors, the potential of this compound in this context remains an area for future research. nih.govresearchgate.net
Receptor Binding Studies (e.g., P2X7 Receptor, Chemokine Receptors)
The interaction of quinoline derivatives with cell surface receptors is another avenue of therapeutic interest.
P2X7 Receptor: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses. nih.gov Its expression in various immune and neurologic cells makes it a therapeutic target for inflammatory and psychological disorders. nih.gov Studies have shown that P2X7 receptor availability increases in acute neuroinflammation models. nih.gov While direct binding studies involving this compound are not prominent, the known immunomodulatory effects of quinolines suggest this as a potential area of interaction.
Chemokine Receptors: These receptors are crucial for orchestrating immune cell migration and are implicated in cancer and inflammatory diseases. biorxiv.org The interaction between chemokines and their receptors is a complex process that can be modulated by small molecules. nih.gov The discovery of an intracellular allosteric binding site has opened new avenues for developing chemokine receptor antagonists. rsc.org Given the diverse biological activities of quinolines, their potential to modulate chemokine receptor function, either directly or allosterically, warrants investigation.
Inhibition of Biological Processes (e.g., Hemozoin Formation, Fungal Biofilm Formation, Amyloid-β Aggregation)
Beyond specific enzyme or receptor targets, this compound and its analogs have been studied for their ability to inhibit complex biological processes central to disease.
Hemozoin Formation: During its lifecycle within red blood cells, the malaria parasite detoxifies heme released from hemoglobin digestion by crystallizing it into hemozoin. nih.gov Inhibition of this process is a key mechanism of action for quinoline-based antimalarials like chloroquine. nih.govnih.gov These drugs are thought to cap the growing hemozoin crystal, leading to a buildup of toxic free heme. nih.gov The 7-chloroquinoline (B30040) core of this compound makes it a strong candidate for possessing similar hemozoin inhibition capabilities.
Fungal Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial treatments. nih.govnih.gov Derivatives of 7-chloroquinoline have shown promise as inhibitors of fungal biofilm formation, particularly against Candida albicans. nih.gov One study found that N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines exhibited significant antibiofilm activity, with some derivatives showing inhibitory concentrations (IC50) comparable to the standard antifungal drug fluconazole (B54011). nih.gov
Amyloid-β (Aβ) Aggregation: The aggregation of the amyloid-beta peptide is a central pathological hallmark of Alzheimer's disease. rsc.orgscienceopen.com Inhibiting this aggregation process is a major therapeutic strategy. Research has shown that certain N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amine derivatives can effectively inhibit both self-induced and acetylcholinesterase-induced Aβ aggregation, with some compounds showing more than double the efficacy of the standard drug donepezil (B133215) in the latter case. rsc.orgnih.gov
Table 1: Biofilm and Amyloid Aggregation Inhibition by Chloroquinoline Derivatives
| Compound Class | Target Process | Key Finding | Reference |
|---|---|---|---|
| N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines | C. albicans Biofilm Inhibition | Compound 5j showed an IC50 of 51.2 µM, and compound 5a had an IC50 of 66.2 µM, comparable to fluconazole (IC50 = 40.0 µM). | nih.gov |
| N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines | Aβ Self-Aggregation Inhibition | Molecules 5g and 5a showed high inhibitory potential of 53.73% and 53.63% at 50 µM, respectively. | rsc.org |
| N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines | AChE-Induced Aβ Aggregation Inhibition | Molecules 5g (58.26%) and 5a (47.36%) were more than twice as effective as the standard drug donepezil (23.66%). | nih.gov |
Computational Approaches to Binding and Mechanism Elucidation
Computational methods are indispensable tools for understanding how ligands like this compound interact with their biological targets at a molecular level.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique has been widely applied to quinoline derivatives to rationalize their biological activities.
Antifungal Activity: For N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)aniline derivatives, molecular docking studies were used to investigate their interaction with the agglutinin-like protein (Als) in C. albicans, providing insight into the mechanism of biofilm inhibition. nih.gov
Anticancer Activity: Induced-fit docking of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives into the PI3Kα binding site showed that these compounds engage with key binding residues, corroborating their observed antiproliferative activity. mdpi.com
Alzheimer's Disease: Docking studies of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amine derivatives with the Aβ peptide revealed significant interactions with key residues, which was consistent with their experimentally observed aggregation inhibition. rsc.orgnih.gov
Molecular Dynamics Simulations for Binding Stability
Molecular dynamics (MD) simulations provide a view of the dynamic evolution of a ligand-target complex over time, offering insights into the stability of the binding.
Fungal Biofilm Inhibition: MD simulations were performed on docked complexes of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)aniline derivatives with the fungal Als protein to confirm the stability of the interaction and further support their role as biofilm inhibitors. nih.gov
Antimalarial Activity: Microsecond-long MD simulations have been used to study the binding mechanism of quinolinyl oxamide (B166460) derivatives to the malarial proteases falcipain-2 and falcipain-3, revealing the molecular basis for their dual inhibition. frontiersin.org These simulations are crucial for understanding the stability of ligand binding and for guiding the rational design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives related to the this compound scaffold, 3D-QSAR analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have been instrumental. nih.gov These studies aim to correlate the antimycobacterial activity of 2-chloroquinoline (B121035) derivatives with their chemical structures, resulting in statistically significant models. nih.gov
The methodology involves aligning a series of structurally related compounds and calculating their steric and electrostatic fields. The resulting contour maps from CoMFA and CoMSIA models help identify the structural features that are critical for biological activity. nih.gov For instance, these maps can indicate regions where bulky substituents are favored or disfavored, or where positive or negative electrostatic potential enhances potency. The insights gained from these 3D contour maps are valuable for designing more potent analogs by guiding modifications to the molecular structure. nih.gov The analysis of these interaction-field maps often shows a high degree of internal consistency, reinforcing their predictive power. nih.gov
In broader applications, QSAR models are developed using machine learning algorithms and are considered crucial for discovering new compounds with enhanced biological activity and better safety profiles. researchgate.net Analysis of nitrogen heterocycles, a class that includes quinolines, has shown that specific structural features—such as the solvent-accessible surface area and the absolute surface area of carbon atoms—are important predictors of inhibitory activity. nih.gov Such models can possess strong external predictive ability, making them useful for identifying novel hits from virtual libraries. nih.gov
In Silico ADMET Prediction for Pharmacokinetic Properties (focus on methodology)
In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential to avoid failures in later clinical trials. springernature.com In silico ADMET prediction offers a rapid and cost-effective method to screen potential drug candidates before their synthesis, saving significant time and resources. researchgate.netspringernature.com These computational approaches utilize models to predict how a compound might behave in the human body. researchgate.net
The methodology behind in silico ADMET prediction relies on a variety of computational techniques, including machine learning, quantitative structure-property relationship (QSPR) models, and data mining from extensive chemical databases. nih.govresearchgate.net Webservers and specialized software, such as ADMETlab 2.0, are used to calculate a wide range of physicochemical, pharmacokinetic, and toxicity parameters. researchgate.net
The core of the methodology involves several key steps:
Data Set Curation: A large dataset of compounds with known experimental ADMET properties is compiled. The accuracy of the prediction heavily depends on the quality and diversity of this dataset. nih.gov
Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.
Model Building: Using statistical or machine learning algorithms like random forests or graph convolutional neural networks, a mathematical model is created that links the molecular descriptors to the ADMET properties. mdpi.com
Prediction for New Compounds: Once a model is validated, it can be used to predict the ADMET profile of new, untested compounds like this compound based solely on their chemical structure.
Key parameters predicted by these tools include:
Absorption: Predictions for human intestinal absorption and Caco-2 cell permeability, which indicate how well a drug may be absorbed from the gut. researchgate.netmdpi.com
Distribution: Calculation of properties like plasma protein binding, which affects the amount of free drug available to act in the body. mdpi.com
Metabolism: Prediction of metabolic stability in liver microsomes and identification of potential sites of metabolism by cytochrome P450 enzymes. nih.gov
Excretion: Estimation of parameters related to the drug's clearance from the body.
Toxicity: Prediction of various toxicities, including potential cardiotoxicity (e.g., hERG inhibition) and the median lethal dose (LD50). researchgate.netnih.gov
The choice of in silico tools is critical, and it is often recommended to use multiple prediction tools and compare the results to identify the most reliable predictions. nih.gov
Structure-Activity Relationship (SAR) Studies and Rational Design Principles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For the this compound family, SAR studies involve systematically modifying the core scaffold to understand the role of each component and to guide the rational design of more effective and safer derivatives. researchgate.net
Elucidating Key Structural Features for Biological Activity
The biological activity of this compound and its analogs is dictated by several key structural components:
The 7-Chloroquinoline Core: The quinoline ring itself is a well-established pharmacophore in medicinal chemistry. The chlorine atom at the 7-position is particularly significant. Its electron-withdrawing nature and specific location on the quinoline ring are often crucial for potent biological activity, as demonstrated in various studies on 7-chloroquinoline derivatives which have shown promising antifungal and antimalarial properties. researchgate.net
The Acetamide Linker at Position 2: The acetamide group (-NH-CO-CH₃) at the 2-position of the quinoline ring plays a vital role. It can act as a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), facilitating interactions with biological targets like enzyme active sites or receptors. The length and flexibility of this linker are critical for correctly orienting the molecule within a binding pocket. Studies on related acetamides confirm that this group is a key driver of intermolecular interactions. nih.gov
Impact of Substituent Variation on Efficacy
Systematic variation of substituents on the core structure is a cornerstone of lead optimization. SAR studies on related acetamide and chloroquinoline scaffolds have revealed clear trends. researchgate.netresearchgate.net
Electronic Effects: The electronic nature of substituents on an attached phenyl ring has a profound impact. Studies on similar aryl acetamides have shown that electron-withdrawing groups (e.g., fluoro, cyano) are often preferred over electron-donating groups for enhanced potency. nih.gov For instance, the introduction of a cyano group can significantly alter the electronic distribution and binding affinity of the molecule.
Positional Isomerism: The position of a substituent is critical. For related anticonvulsant compounds, the highest activity was found in derivatives with substituents at the ortho- and meta- positions of the phenyl ring, while para-substitution was less favorable. nih.gov The biological activity of chloroacetamides has been shown to vary significantly with the position of substituents on the phenyl ring, affecting their efficacy against different microbial strains. nih.gov
Lipophilicity: Substituents also modify the molecule's lipophilicity (fat-solubility), which affects its ability to cross cell membranes. Halogenated substituents, such as chloro and bromo groups, increase lipophilicity and can enhance the passage of the compound through the phospholipid bilayer of cell membranes, often leading to improved activity. nih.gov Conversely, hydrophilic groups like hydroxyl (-OH) can decrease lipophilicity. nih.gov
The following table summarizes the general impact of substituent variations based on studies of related compound series.
| Modification | Example Substituent | General Impact on Activity/Properties | Rationale |
| Electron-Withdrawing Group | Cyano (-CN), Fluoro (-F) | Often increases potency. nih.gov | Alters the electronic distribution of the ring system, potentially improving binding affinity with the target. |
| Electron-Donating Group | Methoxy (-OCH₃) | Often less active than electron-withdrawing counterparts. nih.gov | May create unfavorable electronic interactions within the target's binding site. |
| Halogenation | Chloro (-Cl), Bromo (-Br) | Increases lipophilicity and can improve cell permeability and activity. nih.gov | Enhances the ability of the molecule to cross biological membranes. |
| Hydrophilic Group | Hydroxyl (-OH) | Decreases lipophilicity; may increase solubility but can reduce permeability. nih.gov | Increases polarity, which can be beneficial for solubility but may hinder cell entry. |
| Positional Changes (on Phenyl Ring) | Ortho- or Meta- vs. Para- | Activity is highly sensitive to the substituent's position. nih.gov | The specific position dictates the molecule's shape and how it fits into the target's binding site. |
Development of Design Principles for Lead Optimization
Based on SAR, QSAR, and in silico ADMET studies, a set of rational design principles can be formulated for the lead optimization of this compound analogs. The goal is to design new molecules with improved potency, selectivity, and pharmacokinetic profiles. mdpi.com
Key design principles include:
Preservation of the Core Scaffold: The 7-chloroquinoline moiety connected to an acetamide group at the 2-position should be retained as the fundamental pharmacophore, as it is essential for the baseline activity. researchgate.net
Guided Substituent Selection: The choice of substituents on any appended aryl rings should be guided by SAR principles. This involves favoring electron-withdrawing groups and placing them at optimal positions (e.g., ortho or meta) to enhance target binding. nih.govnih.gov
Lipophilicity and Physicochemical Tuning: Substituents should be carefully chosen to achieve an optimal balance of lipophilicity and hydrophilicity. This ensures adequate solubility for formulation while maintaining sufficient membrane permeability for absorption and target engagement. Halogens or small alkyl groups can be used to fine-tune this property. nih.gov
Integration of Computational Modeling: In silico ADMET and QSAR models should be used proactively throughout the design process. mdpi.com These tools can help prioritize which novel derivatives to synthesize by predicting their activity and flagging potential liabilities (e.g., poor metabolic stability, high toxicity) early on, thereby streamlining the optimization process. researchgate.netresearchgate.net
Structure-Based Design (if applicable): If the structure of the biological target is known, molecular docking can be employed. This method simulates how a designed molecule fits into the target's binding site, helping to refine the structure for optimal interactions and higher affinity. researchgate.net
By systematically applying these principles, researchers can rationally modify the lead compound this compound to develop new chemical entities with superior therapeutic potential.
Future Directions and Research Opportunities in N 7 Chloroquinolin 2 Yl Acetamide Chemistry and Biology
Exploration of Novel Synthetic Pathways
The future of N-(7-chloroquinolin-2-yl)acetamide synthesis lies in the development of more efficient, diverse, and scalable methods. While classical approaches exist, researchers are exploring innovative strategies to create novel analogs.
C-H Bond Functionalization: A key area of future research is the direct functionalization of C-H bonds on the quinoline (B57606) core. This avoids the need for pre-functionalized starting materials, making syntheses more atom-economical. For instance, methods for C2-amidation on quinoline N-oxides have been developed, providing a direct route to the N-(quinolin-2-yl)amide structure. mdpi.compreprints.org Future work could focus on optimizing these conditions and expanding the scope to various substituted acetamides.
Molecular Hybridization: The strategy of combining the this compound scaffold with other known pharmacophores is a fruitful avenue for creating new chemical entities with potentially enhanced or novel biological activities. mdpi.com An example is the synthesis of 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrids through copper(I)-catalyzed azide-alkyne cycloaddition. mdpi.com This approach allows for the creation of diverse libraries of compounds by varying both the acetamide (B32628) portion and the hybridized molecule.
Advanced Catalytic Systems: The development of robust and phosphine-free catalyst systems, such as pincer palladium complexes, could enable more efficient C-H arylation and other cross-coupling reactions, facilitating the synthesis of complex derivatives. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): The reactivity of the chlorine atoms on the 4,7-dichloroquinoline (B193633) starting material provides opportunities for sequential functionalization. A common route involves an initial C2 amidation followed by a regioselective SNAr reaction at the C4 position to introduce other functional groups, such as morpholine (B109124). mdpi.compreprints.org Exploring a wider range of nucleophiles in this step could yield a vast array of novel compounds.
A representative synthetic scheme starting from the commercially available 4,7-dichloroquinoline highlights a potential pathway that can be diversified. mdpi.compreprints.org
Table 1: Example Synthetic Strategy for Quinoline Functionalization
| Step | Reaction Type | Reagents & Conditions Example | Purpose |
|---|---|---|---|
| 1 | N-Oxidation | m-CPBA, CHCl₃, rt | Activation of the quinoline ring for subsequent C-H functionalization. mdpi.compreprints.org |
| 2 | C2-Amidation | Ph-C≡N, H₂SO₄, CH₂Cl₂, 70°C | Introduction of the amide group at the C2 position. mdpi.compreprints.org |
Advanced Computational Modeling for Drug Discovery
Computational tools are becoming indispensable for accelerating the drug discovery process. For this compound derivatives, in silico methods can guide the rational design of new compounds with improved potency and selectivity.
Rational Drug Design with Artificial Intelligence: Artificial neural networks (ANNs) can be trained on existing data of quinoline analogs to predict the biological activity of novel, untested compounds. This approach was successfully used to identify 4-((7-chloroquinolin-4-yl)amino)phenol as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), with a predicted high binding affinity and low IC₅₀ value. nih.gov This methodology can be applied to design this compound derivatives targeting various enzymes or receptors.
Molecular Docking and Dynamics Simulations: These techniques can predict how a molecule binds to its biological target, providing insights into the mechanism of action. For example, molecular docking and dynamics simulations were used to study how N-(3-(-2-(7-chloroquinolin-2-yl)vinyl)benzylidene)anilines inhibit the agglutinin-like protein (Als) in fungal biofilms. nih.gov Such studies can elucidate key interactions, like hydrogen bonding and hydrophobic interactions, which are crucial for optimizing the molecular structure for better efficacy.
Pharmacokinetic Predictions (ADME): In silico tools like the SwissADME server can predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed molecules. mdpi.com This allows for early-stage filtering of compounds that are unlikely to have good drug-like properties, saving time and resources.
Development of New Biological Screening Assays
As the scope of potential applications for this compound derivatives expands, so too must the repertoire of biological screening assays.
Mechanism-Based Assays: Moving beyond simple viability assays, future research should employ assays that probe specific cellular mechanisms. Given that chloroquine (B1663885) derivatives are known to affect autophagy and induce apoptosis, assays measuring these processes are critical. researchgate.net This could include monitoring the expression of autophagy markers like LC3 or measuring the activation of key apoptotic proteins like caspases. researchgate.net
Biofilm Inhibition Assays: The discovery of antifungal activity against biofilms necessitates the use of specific assays to quantify this effect. nih.gov Crystal violet staining to measure biofilm mass and metabolic assays to determine the viability of cells within the biofilm are standard methods. High-throughput screening versions of these assays could accelerate the discovery of potent anti-biofilm agents.
Enzyme and Receptor-Specific Assays: As new molecular targets are identified through computational modeling and other methods, specific biochemical and cell-based assays will be required to validate these interactions and determine inhibitory potency (e.g., IC₅₀ or Kᵢ values). This applies to targets like the SARS-CoV-2 protease or various kinases involved in cancer. nih.gov
Investigation of Synergistic Effects with Existing Therapeutic Agents
A significant area of opportunity lies in using this compound derivatives not as standalone therapies, but in combination with existing drugs to enhance efficacy or overcome resistance.
Chemosensitization in Cancer Therapy: The 7-chloroquinoline (B30040) moiety is known to act as a chemosensitizer when used with standard anti-cancer drugs. mdpi.com Derivatives of this compound could be screened in combination with chemotherapeutics to see if they can reverse drug resistance or allow for lower, less toxic doses of the conventional drug. Chloroquine and hydroxychloroquine (B89500) are already used in clinical studies to modulate autophagy in combination with cancer treatments. researchgate.net
Combination with Antifungals: In the context of fungal infections, particularly those involving biofilms, combination therapy is a promising strategy. This compound analogs could be tested alongside established antifungal agents like fluconazole (B54011) to identify synergistic interactions that could lead to more effective treatment of drug-resistant fungal strains. nih.govresearchgate.net
Adjuvants for Antiviral Therapies: Given the known effect of quinolines on endosomal acidification, which is crucial for the entry of some viruses, these compounds could be investigated as adjuvants to direct-acting antiviral agents. researchgate.net
Expanding the Scope of Biological Targets and Applications
While initial research has focused on anticancer and antimalarial activities, the this compound scaffold is ripe for exploration against a wider range of biological targets and diseases. mdpi.comresearchgate.netresearchgate.net
Antiproliferative and Anticancer Activity: This remains a major area of interest. Research has shown that various 7-chloroquinoline derivatives exhibit cytotoxicity against multiple human cancer cell lines. mdpi.comnih.gov Future work should focus on identifying the specific molecular targets within cancer cells, which could include kinases, DNA/RNA processes, or apoptotic pathways. mdpi.comnih.gov
Antimicrobial Applications: There is strong evidence for the potential of these compounds as antifungal agents, including activity against Candida species and the inhibition of fungal biofilms. nih.govresearchgate.netnih.gov Their potential as antibacterial and antiprotozoal (e.g., anti-amoebic) agents also warrants further investigation. mdpi.comresearchgate.net
Antiviral Targets: The identification of a 7-chloroquinoline derivative as a potential SARS-CoV-2 Mpro inhibitor opens the door to exploring this class of compounds against other viral proteases and enzymes. nih.gov
Central and Peripheral Nervous System Disorders: Some studies suggest that N-(quinolin-2-yl)benzamides could be interesting models for developing agents to treat central and peripheral nervous system disorders, an area that is currently underexplored. mdpi.compreprints.org
Metabolic Diseases: Certain quinoline derivatives have been identified as potent antagonists of the melanin-concentrating hormone 1 receptor (MCH1R), which is implicated in the regulation of body weight and obesity. mdpi.com This suggests a potential, though less direct, application in metabolic diseases.
Table 2: Potential Biological Targets and Applications for this compound Derivatives
| Therapeutic Area | Potential Biological Target/Application | Supporting Evidence |
|---|---|---|
| Oncology | Cytotoxicity against cancer cell lines, Apoptosis induction, Autophagy modulation, DNA/RNA damage. mdpi.comresearchgate.netnih.gov | Derivatives show antiproliferative activity against HCT-116, MCF-7, and SK-BR3 cell lines. mdpi.com |
| Infectious Diseases | Antifungal (e.g., Candida albicans), Fungal biofilm inhibition (Als protein), Antimalarial, Antibacterial, Antiviral (e.g., SARS-CoV-2 Mpro). nih.govnih.govresearchgate.netresearchgate.net | Derivatives show promising biofilm inhibition compared to fluconazole. nih.gov |
| Neurology | Central and Peripheral Nervous System Disorders. mdpi.compreprints.org | N-(quinolin-2-yl)benzamides are suggested as models for CNS agent design. mdpi.com |
Q & A
Q. What are the common synthetic routes for preparing N-(7-Chloroquinolin-2-yl)acetamide, and what critical reaction parameters must be controlled?
- Methodological Answer : The synthesis of chloroacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example:
- C-amidoalkylation : React 7-chloroquinoline-2-amine with chloroacetyl chloride in anhydrous conditions, using a base (e.g., triethylamine) to neutralize HCl byproducts. Temperature control (0–5°C) is critical to minimize side reactions .
- Intermediate utilization : N-(Substituted aryl)chloroacetamides are often synthesized via coupling reactions, where the quinoline nitrogen reacts with activated carbonyl groups. Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2 amine-to-acyl chloride) significantly impact yield .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate pure products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify the acetamide methyl group (δ ~2.1 ppm) and quinoline protons (aromatic region, δ 7.5–8.5 ppm). Coupling patterns can confirm substitution positions .
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~168–170 ppm, while the chlorinated quinoline carbons show distinct deshielding .
- IR Spectroscopy : Look for C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) bands to confirm acetamide formation .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O) and hydrogen-bonding networks to validate molecular packing and stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives through systematic structure-activity relationship (SAR) studies?
- Methodological Answer :
- SAR Design :
Variation of substituents : Synthesize analogs with modifications to the chloroquinoline ring (e.g., halogen position) or acetamide group (e.g., alkyl vs. aryl).
Biological assays : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition), ensuring consistent experimental conditions (e.g., cell lines, incubation times) .
- Data Analysis :
- Use multivariate statistical tools (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, Hammett constants) with activity trends .
- Address outliers by re-evaluating purity (HPLC) or solubility limitations .
Q. What computational approaches are recommended for predicting the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Quantum Chemical Calculations :
- Perform HOMO-LUMO analysis to assess electrophilicity. The chloroquinoline moiety typically lowers LUMO energy, enhancing electron-accepting capacity .
- Molecular Electrostatic Potential (MESP) : Map charge distribution to predict nucleophilic/electrophilic attack sites .
- Molecular Dynamics (MD) Simulations :
- Simulate binding interactions with proteins (e.g., kinases) using force fields (AMBER/CHARMM). Prioritize residues forming hydrogen bonds with the acetamide group .
- Docking Studies :
- Use AutoDock Vina or Schrödinger Suite to screen binding poses. Validate with experimental IC₅₀ data to refine scoring functions .
Q. How does the chloroquinoline moiety influence the electronic properties of this compound, and what experimental techniques can validate these effects?
- Methodological Answer :
- Electronic Effects :
- The electron-withdrawing chlorine at the 7-position increases quinoline ring electron deficiency, enhancing acetamide’s electrophilicity. This can be quantified via Hammett σ constants .
- Validation Techniques :
- UV-Vis Spectroscopy : Monitor λₘₐₓ shifts in different solvents to assess π→π* transitions influenced by electron density changes .
- Cyclic Voltammetry : Measure redox potentials to correlate chlorine substitution with oxidation/reduction behavior .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?
- Methodological Answer :
- Purity Verification :
- Reanalyze samples via DSC (melting point) and HPLC (purity >98%). Impurities (e.g., unreacted starting materials) often cause melting point depression .
- Spectral Reproducibility :
- Standardize NMR acquisition parameters (e.g., solvent, temperature). Cross-validate with high-resolution MS to confirm molecular weight .
- Crystallographic Validation :
- Compare experimental XRD data with Cambridge Structural Database entries to identify polymorphic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
